

Application Note: Quantification of "Antibacterial Agent 135" in Human Plasma using HPLC-UV

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Compound of Interest		
Compound Name:	Antibacterial agent 135	
Cat. No.:	B12383833	Get Quote

Introduction

"Antibacterial Agent 135" is a novel broad-spectrum antibiotic currently under investigation for the treatment of multidrug-resistant bacterial infections. To support preclinical and clinical development, a reliable and robust analytical method for the quantification of "Antibacterial Agent 135" in biological matrices is essential. This application note describes a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of "Antibacterial Agent 135" in human plasma. The method is simple, accurate, and precise, making it suitable for pharmacokinetic and toxicokinetic studies.

Principle

The method involves the extraction of "**Antibacterial Agent 135**" and an internal standard (IS) from human plasma via protein precipitation.[1][2] The supernatant is then injected into a reversed-phase HPLC system, where the analyte and IS are separated from endogenous plasma components. Detection and quantification are achieved using a UV detector at a wavelength of 295 nm.

Materials and Reagents

- "Antibacterial Agent 135" reference standard (≥99.5% purity)
- Internal Standard (IS) A structurally similar proprietary compound



- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (Milli-Q or equivalent)
- Human plasma (drug-free, with K2-EDTA as anticoagulant)

Instrumentation and Chromatographic Conditions

- HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.
- Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 μm
- Data Acquisition: OpenLab CDS or equivalent

Table 1: HPLC Operating Conditions

Parameter	Condition
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient Program	0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	20 μL
Detection	UV at 295 nm
Run Time	15 minutes



Experimental ProtocolsPreparation of Stock and Working Solutions

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of "**Antibacterial Agent 135**" reference standard and dissolve in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile/water to obtain concentrations ranging from 1 μg/mL to 100 μg/mL.
- Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the IS
 in methanol.
- IS Working Solution (10 μg/mL): Dilute the IS stock solution with acetonitrile.

Preparation of Calibration Standards and Quality Control Samples

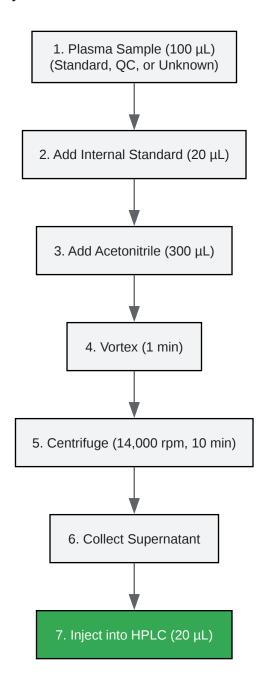
- Calibration Curve Standards: Spike 95 μ L of drug-free human plasma with 5 μ L of the appropriate working standard solution to yield final concentrations of 0.1, 0.2, 0.5, 1, 2, 5, 10, and 20 μ g/mL.
- Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: Low (0.3 μg/mL), Medium (3 μg/mL), and High (15 μg/mL).

Sample Preparation Protocol

- Pipette 100 μ L of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 20 μ L of the IS working solution (10 μ g/mL) and vortex for 10 seconds.
- Add 300 μL of acetonitrile to precipitate the plasma proteins.[1][2]
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4 °C.



- Transfer the supernatant to an HPLC vial.
- Inject 20 μL into the HPLC system.



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Experimental workflow for plasma sample preparation.

Method Validation and Data Presentation



The method was validated according to standard bioanalytical method validation guidelines. The results are summarized below.

Linearity

The calibration curve was linear over the concentration range of 0.1-20 μ g/mL. The coefficient of determination (r²) was consistently >0.998.

Table 2: Linearity and Range

Concentration (µg/mL)	Mean Peak Area Ratio (Analyte/IS)
0.1	0.052
0.2	0.105
0.5	0.261
1.0	0.518
2.0	1.032
5.0	2.590
10.0	5.215
20.0	10.380
r²	0.9991
LLOQ	0.1 μg/mL
ULOQ	20 μg/mL

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at three QC levels. The results are presented in Table 3.

Table 3: Precision and Accuracy Data



QC Level	Nominal Conc. (µg/mL)	Intra- day (n=6) Mean Conc. ±	Intra- day Precisio n (%CV)	Intra- day Accurac y (%)	Inter- day (n=18) Mean Conc. ±	Inter- day Precisio n (%CV)	Inter- day Accurac y (%)
LQC	0.3	0.29 ± 0.02	6.9%	96.7%	0.31 ± 0.03	9.7%	103.3%
MQC	3.0	3.08 ± 0.15	4.9%	102.7%	2.95 ± 0.19	6.4%	98.3%
HQC	15.0	14.81 ± 0.56	3.8%	98.7%	15.25 ± 0.71	4.7%	101.7%

Recovery

The extraction recovery of "**Antibacterial Agent 135**" from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards.

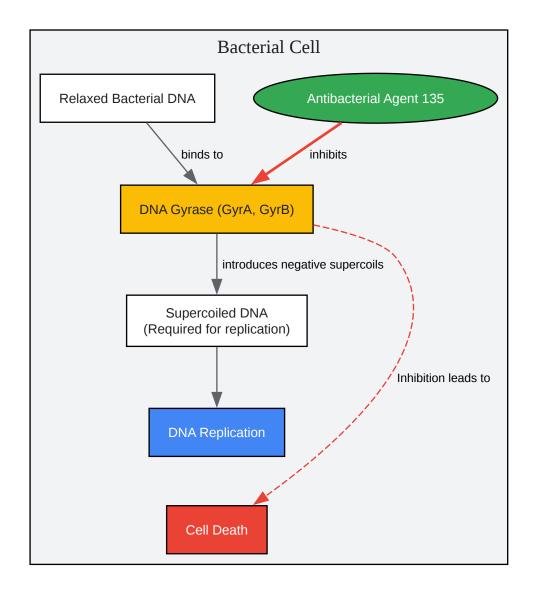
Table 4: Extraction Recovery

QC Level	Nominal Conc. (μg/mL)	Mean Recovery (%)	%CV (n=6)
LQC	0.3	91.5	5.8
MQC	3.0	94.2	3.1
HQC	15.0	93.8	4.5

Hypothetical Mechanism of Action: Inhibition of Bacterial DNA Gyrase

"Antibacterial Agent 135" is hypothesized to act by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[3] This inhibition leads to the cessation of DNA synthesis and ultimately, bacterial cell death.





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Hypothesized signaling pathway of "Antibacterial Agent 135".

Conclusion

This application note presents a validated HPLC-UV method for the quantification of "**Antibacterial Agent 135**" in human plasma. The method is accurate, precise, and reliable, with a simple sample preparation procedure. It is suitable for supporting pharmacokinetic studies in the clinical development of this novel antibacterial agent.



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